10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoline core with a 4-ethylphenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate. This reaction is typically carried out in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst under reflux conditions in ethanol . Another method involves the Michael addition to enaminones, which can be achieved using both microwave irradiation and conventional heating .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the use of heterogeneous catalysts like CuO on zeolite-Y can facilitate the recovery and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indenoquinoline derivatives depending on the reagents used.
Scientific Research Applications
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against human cancer cell lines such as HeLa, LS180, MCF-7, and Jurkat.
Biological Studies: It is used in studies related to its antiproliferative effects and mechanism of action in cancer cells.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with cellular targets, leading to antiproliferative effects. The compound is believed to interfere with DNA replication and induce apoptosis in cancer cells. The presence of electron-withdrawing groups on the imidazole ring enhances its antiproliferative potential .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoline-9,11-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Uniqueness
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H21NO2/c1-2-14-10-12-15(13-11-14)20-21-18(8-5-9-19(21)26)25-23-16-6-3-4-7-17(16)24(27)22(20)23/h3-4,6-7,10-13,20,25H,2,5,8-9H2,1H3 |
InChI Key |
JLVMMVLYPFSJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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